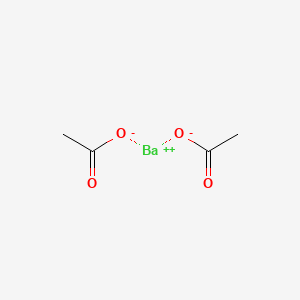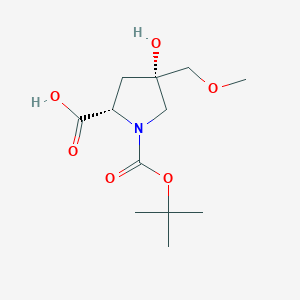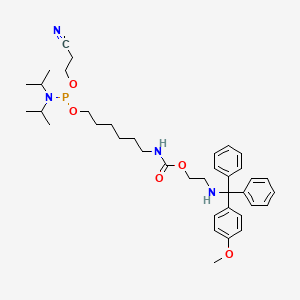![molecular formula C24H28N6O3 B12043149 8-[4-(2-hydroxyethyl)-1-piperazinyl]-1,3-dimethyl-7-(1-naphthylmethyl)-3,7-dihydro-1H-purine-2,6-dione CAS No. 476479-96-6](/img/structure/B12043149.png)
8-[4-(2-hydroxyethyl)-1-piperazinyl]-1,3-dimethyl-7-(1-naphthylmethyl)-3,7-dihydro-1H-purine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-[4-(2-hydroxyethyl)-1-piperazinyl]-1,3-dimethyl-7-(1-naphthylmethyl)-3,7-dihydro-1H-purine-2,6-dione is a complex organic compound with a unique structure that combines a purine base with a piperazine ring and a naphthylmethyl group. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-[4-(2-hydroxyethyl)-1-piperazinyl]-1,3-dimethyl-7-(1-naphthylmethyl)-3,7-dihydro-1H-purine-2,6-dione typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the purine base: This can be achieved through the condensation of appropriate amines and aldehydes under controlled conditions.
Introduction of the piperazine ring: This step involves the reaction of the purine base with piperazine derivatives, often under reflux conditions in the presence of a suitable solvent.
Attachment of the naphthylmethyl group: This is usually done via a nucleophilic substitution reaction, where the naphthylmethyl halide reacts with the piperazine-purine intermediate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Optimization of reaction conditions: To maximize yield and purity, parameters such as temperature, pressure, and solvent choice are carefully controlled.
Use of catalysts: Catalysts may be employed to enhance reaction rates and selectivity.
Purification processes: Techniques such as crystallization, distillation, and chromatography are used to purify the final product.
Chemical Reactions Analysis
Types of Reactions
8-[4-(2-hydroxyethyl)-1-piperazinyl]-1,3-dimethyl-7-(1-naphthylmethyl)-3,7-dihydro-1H-purine-2,6-dione can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives with altered biological activity.
Substitution: The piperazine ring allows for nucleophilic substitution reactions, leading to the formation of various analogs.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Solvents: Common solvents include ethanol, methanol, and dichloromethane.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group typically yields ketones or aldehydes, while substitution reactions can produce a wide range of analogs with different functional groups.
Scientific Research Applications
8-[4-(2-hydroxyethyl)-1-piperazinyl]-1,3-dimethyl-7-(1-naphthylmethyl)-3,7-dihydro-1H-purine-2,6-dione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Research is ongoing to explore its potential therapeutic effects, including its role as an enzyme inhibitor or receptor modulator.
Industry: It may be used in the development of new materials or as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 8-[4-(2-hydroxyethyl)-1-piperazinyl]-1,3-dimethyl-7-(1-naphthylmethyl)-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Caffeine: A well-known purine derivative with stimulant effects.
Theophylline: Another purine derivative used in the treatment of respiratory diseases.
Gabapentin: A compound with a similar piperazine ring structure, used as an anticonvulsant.
Uniqueness
8-[4-(2-hydroxyethyl)-1-piperazinyl]-1,3-dimethyl-7-(1-naphthylmethyl)-3,7-dihydro-1H-purine-2,6-dione is unique due to its combination of a purine base, piperazine ring, and naphthylmethyl group. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.
Properties
CAS No. |
476479-96-6 |
|---|---|
Molecular Formula |
C24H28N6O3 |
Molecular Weight |
448.5 g/mol |
IUPAC Name |
8-[4-(2-hydroxyethyl)piperazin-1-yl]-1,3-dimethyl-7-(naphthalen-1-ylmethyl)purine-2,6-dione |
InChI |
InChI=1S/C24H28N6O3/c1-26-21-20(22(32)27(2)24(26)33)30(16-18-8-5-7-17-6-3-4-9-19(17)18)23(25-21)29-12-10-28(11-13-29)14-15-31/h3-9,31H,10-16H2,1-2H3 |
InChI Key |
BHQJOAYRTXYKJX-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N3CCN(CC3)CCO)CC4=CC=CC5=CC=CC=C54 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![rac-trans-Paroxetine-D6 Maleate; (3RS,4SR)-3-[(1,3-Benzodioxol-5-yloxy)(dideuterio)methyl]-2,2,6,6,-tetradeuterio-4-(4-fluorophenyl)piperidine Maleate](/img/structure/B12043092.png)




![1-[(2,4-Dichlorobenzyl)amino]-2-ethyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12043127.png)
![(5Z)-5-[(3-{4-[(4-Fluorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-YL)methylene]-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12043145.png)

![7-Hydroxy-5-oxo-N-(2-pyrimidinyl)-2,3-dihydro-1H,5H-pyrido[3,2,1-IJ]quinoline-6-carboxamide](/img/structure/B12043175.png)

